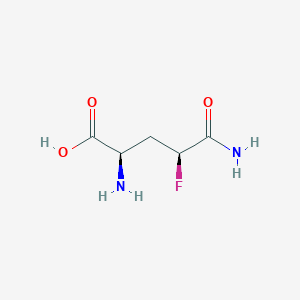
O-Acetyl Cefdinir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Acetyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. It is chemically known as (6R,7R)-7-((Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used in the pharmaceutical industry for the development and validation of analytical methods, as well as in quality control applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl Cefdinir involves the acylation of Cefdinir with acetic anhydride. The process typically starts with the preparation of a protected thioester of Cefdinir, followed by acylation to introduce the acetoxyimino side chain . The reaction conditions often include the use of organic bases and water-miscible organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The production process is designed to be scalable and efficient, minimizing waste and maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
O-Acetyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
O-Acetyl Cefdinir has a wide range of scientific research applications, including:
Wirkmechanismus
O-Acetyl Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition disrupts cell wall synthesis, leading to bacterial cell death. The molecular targets include various PBPs, and the pathways involved are primarily related to cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefdinir: The parent compound of O-Acetyl Cefdinir, known for its broad-spectrum antibacterial activity.
Cephalexin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefixime: A third-generation cephalosporin with a similar structure and antibacterial properties.
Uniqueness
This compound is unique due to its acetoxyimino side chain, which enhances its stability and antibacterial activity compared to its parent compound, Cefdinir . This modification also allows for more precise analytical applications and quality control in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C16H15N5O6S2 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-6(2)22)8-5-29-16(17)18-8/h3,5,10,14H,1,4H2,2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 |
InChI-Schlüssel |
YRWBNHLWCHTIPN-VINNURBNSA-N |
Isomerische SMILES |
CC(=O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Kanonische SMILES |
CC(=O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)



![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)


![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)

![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)

